molecular formula C20H19N5O3 B2454994 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1291862-32-2

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2454994
CAS No.: 1291862-32-2
M. Wt: 377.404
InChI Key: SBMLWYXGHXRLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-2-14-5-7-15(8-6-14)17-10-18-20(27)24(22-13-25(18)23-17)12-19(26)21-11-16-4-3-9-28-16/h3-10,13H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLWYXGHXRLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of 298.3 g/mol . The structure features a pyrazolo-triazine core linked to an acetamide moiety, which is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC15H14N4O3C_{15}H_{14}N_{4}O_{3}
Molecular Weight298.3 g/mol
IUPAC Name2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

  • Inhibiting specific enzymes : The presence of the pyrazolo-triazine framework suggests potential inhibition of kinases or phosphatases.
  • Modulating receptor activity : The acetamide group may interact with neurotransmitter receptors or other ligand-gated ion channels.
  • Altering gene expression : The compound could influence transcription factors involved in cellular growth and differentiation.

Antioxidant Activity

Preliminary studies have indicated that derivatives of similar structures exhibit antioxidant properties. For instance, related compounds have shown moderate antioxidant activity compared to standard agents like butylated hydroxyanisole (BHA). The evaluation typically involves assessing the IC50 values against reactive oxygen species (ROS) in various cell lines.

Cytotoxicity Studies

In vitro tests have been conducted to evaluate the cytotoxic effects of the compound against different cancer cell lines. For example, compounds structurally similar to the target have demonstrated varying degrees of cytotoxicity:

Compound IDCell LineIC50 (µg/ml)Notes
11bA54911.20Most effective in series
11cA54915.73Moderate activity
13bA54959.61Lower efficacy
14bA54927.66Intermediate efficacy

These findings suggest that the target compound may also possess significant anticancer properties worthy of further investigation.

Case Studies

Recent research has focused on synthesizing and characterizing derivatives of pyrazolo-triazine compounds. One study highlighted the effectiveness of these compounds in promoting cytokinin-like activity in plant systems, indicating their potential utility in agricultural applications as growth regulators.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for pyrazolo-triazine), furan protons (δ 6.3–7.4 ppm), and acetamide carbonyls (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 433.1542) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for absolute configuration .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic Biological Profiling

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
  • Cytotoxicity : Assess cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/Permeability : Use shake-flask (aqueous buffer) and Caco-2 models for ADME profiling .

How can researchers resolve contradictions in reported synthetic yields?

Q. Advanced Experimental Design

  • DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track side reactions (e.g., furan ring oxidation) .
  • Scale-Down Replication : Validate literature protocols at micro-scale (50–100 mg) before scaling up .

How to address conflicting bioactivity data across studies?

Q. Advanced Data Analysis

  • Assay Standardization : Normalize protocols (e.g., consistent cell passage numbers, serum concentrations) to reduce variability .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays .

What computational strategies predict the compound’s mechanism of action?

Q. Advanced Modeling

  • Molecular Docking : Simulate interactions with kinases (e.g., PDB: 1M17) using AutoDock Vina to identify binding poses .
  • MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) with GROMACS .
  • QSAR Models : Corrogate substituent effects (e.g., 4-ethylphenyl vs. p-tolyl) on activity using MOE or Schrödinger .

What substituent modifications enhance selectivity in SAR studies?

Q. Advanced Medicinal Chemistry

  • Furan Optimization : Replace furan-2-ylmethyl with thiophene or pyridine groups to modulate lipophilicity (ClogP) .
  • Pyrazolo-Triazine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-ethylphenyl position to improve kinase affinity .
  • Acetamide Linker : Test methyl vs. ethyl spacers to balance steric effects and hydrogen bonding .

How to identify novel biological targets for this compound?

Q. Advanced Target Discovery

  • Phage Display : Screen against human proteome libraries to uncover non-kinase targets (e.g., GPCRs) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .
  • Chemical Proteomics : Use affinity-based pulldown with biotinylated probes followed by LC-MS/MS .

Notes

  • Contradictions : Varied reaction yields (40–75%) in synthesis and conflicting IC₅₀ values (2–10 µM) in kinase assays necessitate rigorous protocol harmonization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.